Decitabine Related Compound A (Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decitabine Related Compound A (Mixture of Isomers) is a versatile chemical compound used in scientific research. It is a mixture of isomers, which means it contains molecules with the same chemical formula but different structural arrangements. This compound is particularly valuable for studying epigenetic modifications and potential therapeutic interventions.
Mechanism of Action
Target of Action
Decitabine Related Compound A, a mixture of isomers, is closely related to Decitabine . The primary target of Decitabine is DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can silence gene expression. By targeting DNMTs, Decitabine can induce DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine, and by extension Decitabine Related Compound A, integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation Eventual conversion to a triphosphate is required for integration into cellular DNA and the downstream mechanism of action of decitabine .
Biochemical Pathways
The inhibition of DNMTs by Decitabine leads to global hypomethylation, which can alter gene expression . This can affect various biochemical pathways, leading to therapeutic benefits. For instance, it has been found that decitabine can disrupt mitosis in myeloid tumors via DNMT1-DNA adducts .
Pharmacokinetics
The pharmacokinetics of Decitabine Related Compound A is expected to be similar to that of Decitabine. For Decitabine, it is known that achieving stable pharmacokinetics can be challenging due to its rapid deamination by cytidine deaminase in vivo and spontaneous hydrolytic cleavage .
Result of Action
The result of Decitabine’s action, and likely that of Decitabine Related Compound A, is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the suppression of the growth of multiple types of cancer cells and the re-expression of tumor suppressor genes .
Action Environment
The action of Decitabine can be influenced by various environmental factors. For instance, the level of DNMT activity can affect the efficacy of Decitabine . Under low DNMT activity, only Decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to both compounds are dramatically increased .
Biochemical Analysis
Biochemical Properties
Decitabine Related Compound A (Mixture of Isomers) plays a significant role in biochemical reactions, particularly those involving DNA methylation. This compound interacts with DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. By inhibiting these enzymes, Decitabine Related Compound A (Mixture of Isomers) induces DNA hypomethylation, leading to changes in gene expression. This interaction is crucial for its potential therapeutic effects, as it can reactivate silenced tumor suppressor genes and other critical genes involved in cellular regulation .
Cellular Effects
Decitabine Related Compound A (Mixture of Isomers) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce cell cycle arrest and apoptosis by reactivating silenced tumor suppressor genes and inhibiting the proliferation of malignant cells . Additionally, Decitabine Related Compound A (Mixture of Isomers) can affect normal cells by modulating their gene expression and metabolic activities, which may have implications for its therapeutic use and potential side effects .
Molecular Mechanism
The molecular mechanism of Decitabine Related Compound A (Mixture of Isomers) involves its incorporation into DNA, where it acts as a substrate for DNA methyltransferases. Once incorporated, it inhibits these enzymes, leading to DNA hypomethylation and subsequent changes in gene expression . This compound can also induce DNA damage and activate DNA repair pathways, contributing to its cytotoxic effects on cancer cells . The inhibition of DNA methyltransferases and the resulting hypomethylation are key aspects of its mechanism of action, making it a potent agent for epigenetic therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decitabine Related Compound A (Mixture of Isomers) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Decitabine Related Compound A (Mixture of Isomers) can maintain its activity over extended periods, but its stability may be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained DNA hypomethylation and continued inhibition of cell proliferation, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Decitabine Related Compound A (Mixture of Isomers) vary with different dosages in animal models. At lower doses, this compound can induce DNA hypomethylation and reactivate silenced genes without causing significant toxicity . At higher doses, it may lead to adverse effects such as myelosuppression, gastrointestinal toxicity, and other systemic toxicities . Understanding the dosage-dependent effects of Decitabine Related Compound A (Mixture of Isomers) is essential for optimizing its therapeutic use and minimizing potential side effects .
Metabolic Pathways
Decitabine Related Compound A (Mixture of Isomers) is involved in several metabolic pathways, including those related to its activation and degradation. This compound is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation . The metabolic pathways of Decitabine Related Compound A (Mixture of Isomers) can influence its therapeutic efficacy and toxicity, as well as its interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of Decitabine Related Compound A (Mixture of Isomers) within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by nucleoside transporters and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of Decitabine Related Compound A (Mixture of Isomers) in specific tissues and cells are important factors that determine its therapeutic potential and safety profile .
Subcellular Localization
Decitabine Related Compound A (Mixture of Isomers) exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases . The subcellular localization of Decitabine Related Compound A (Mixture of Isomers) is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Related Compound A involves several steps, including the preparation of decitabine itself. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Decitabine Related Compound A often involves the use of lyophilization (freeze-drying) to maintain the stability of the compound. This process helps to reduce impurities and ensure a consistent product. The bulk solution containing Decitabine is prepared and then lyophilized in vials to produce a stable, injectable form .
Chemical Reactions Analysis
Types of Reactions
Decitabine Related Compound A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound.
Scientific Research Applications
Decitabine Related Compound A has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA methylation and demethylation, which are crucial for understanding gene expression and regulation.
Biology: The compound is used to investigate the role of epigenetic modifications in various biological processes, including cell differentiation and development.
Medicine: Decitabine Related Compound A is used in the development of therapeutic interventions for diseases such as cancer and myelodysplastic syndromes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for various applications.
Biological Activity
Decitabine Related Compound A, a mixture of isomers, is an emerging compound in the field of epigenetic therapy, particularly in the treatment of hematological malignancies. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Decitabine (5-aza-2'-deoxycytidine) is a well-studied hypomethylating agent that acts primarily through the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes. The compound is phosphorylated intracellularly to form decitabine triphosphate, which integrates into DNA during replication. This incorporation results in the irreversible trapping of DNMTs, thereby preventing their function and promoting gene expression changes associated with differentiation and apoptosis .
Mechanistic Insights
The biological activity of Decitabine Related Compound A is closely related to that of decitabine itself. Research indicates that this compound may share similar mechanisms, including:
- Inhibition of DNMTs : Like decitabine, it likely inhibits DNMTs, leading to hypomethylation and reactivation of silenced genes.
- Induction of DNA Damage Response : Studies suggest that decitabine induces a multifaceted DNA damage response dependent on DNMT activity, which may also apply to its related compounds .
- Effects on Chromatin Structure : The compound may alter chromatin structure and histone modifications, further influencing gene expression profiles .
Efficacy in Cancer Models
Recent studies have demonstrated the efficacy of Decitabine Related Compound A in various cancer models. For instance:
- In combination therapies, it has shown synergistic effects with other cytotoxic agents like gemcitabine, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .
- Clinical trials involving decitabine have reported significant response rates in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), suggesting that related compounds may offer similar benefits .
Study 1: Efficacy in Myelodysplastic Syndromes
A multicenter phase II trial evaluated the use of decitabine in older patients with MDS. The study found that decitabine was well tolerated, with a complete response rate of 26% and an overall survival rate at one year of 28% . These findings support the potential for Decitabine Related Compound A to exhibit comparable efficacy.
Study 2: Combination Therapy with Venetoclax
In a recent clinical trial, the combination of oral decitabine (ASTX727) and venetoclax was assessed in older patients with AML. The study reported a 64% overall response rate among frontline treatment patients. This highlights the importance of exploring combinations involving Decitabine Related Compound A for enhanced therapeutic outcomes .
Data Tables
Study | Compound | Cancer Type | Response Rate | Overall Survival Rate |
---|---|---|---|---|
Trial 1 | Decitabine | MDS | 26% | 28% at 1 year |
Trial 2 | ASTX727 | AML | 64% | Not specified |
Trial 3 | DAC + GEM | NK92MI Cells | Significant Synergy | Not specified |
Properties
CAS No. |
1019659-87-0 |
---|---|
Molecular Formula |
C21H18Cl2O7 |
Molecular Weight |
453.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.